molecular formula C9H12BNO4S B13022298 (1-(Methylsulfonyl)indolin-5-yl)boronicacid

(1-(Methylsulfonyl)indolin-5-yl)boronicacid

Cat. No.: B13022298
M. Wt: 241.08 g/mol
InChI Key: FHYUPDDCSQTUES-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)indolin-5-yl)boronic acid is a compound that features both an indole and a boronic acid moiety Indoles are significant heterocyclic systems found in many natural products and drugs, while boronic acids are known for their role in Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

(1-(Methylsulfonyl)indolin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1-(Methylsulfonyl)indolin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are common in pharmaceuticals and materials science .

Biology and Medicine

Indole derivatives, including (1-(Methylsulfonyl)indolin-5-yl)boronic acid, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties . This compound can be used in the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)indolin-5-yl)boronic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Methylsulfonyl)indolin-5-yl)boronic acid is unique due to the combination of the indole and boronic acid moieties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.

Properties

Molecular Formula

C9H12BNO4S

Molecular Weight

241.08 g/mol

IUPAC Name

(1-methylsulfonyl-2,3-dihydroindol-5-yl)boronic acid

InChI

InChI=1S/C9H12BNO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6,12-13H,4-5H2,1H3

InChI Key

FHYUPDDCSQTUES-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C)(O)O

Origin of Product

United States

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